![molecular formula C13H10O B8676244 3H-benzo[f]chromene CAS No. 229-80-1](/img/structure/B8676244.png)
3H-benzo[f]chromene
概述
描述
3H-benzo[f]chromene is a photochromic compound known for its ability to change color upon exposure to light. This compound is part of the naphthopyran family, which has garnered significant interest due to its applications in photochromic lenses and other optical devices . The unique structural features of this compound allow it to undergo reversible transformations between different isomeric forms, making it a valuable material in various scientific and industrial fields .
准备方法
Synthetic Routes and Reaction Conditions
3H-benzo[f]chromene can be synthesized through several methods. One common approach involves the condensation of naphthol with propargyl alcohol in the presence of a catalyst such as β-cyclodextrin hydrate . Another method includes the use of montmorillonite K-10 as a catalyst, where a mixture of propargylic alcohol and β-naphthol is reacted in toluene at room temperature . Additionally, ball-milling techniques with catalytic indium(III) chloride have been employed to achieve high yields of naphthopyrans with minimal side products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of solid-state protocols and catalytic systems allows for efficient production while minimizing environmental impact .
化学反应分析
Types of Reactions
3H-benzo[f]chromene undergoes various chemical reactions, including photochromic reactions, oxidation, and protonation. The photochromic reaction involves the conversion of the closed form to colored isomers upon UV irradiation . Oxidation reactions can be catalyzed by rhodium(III), leading to the formation of dibenzo[b,d]pyran-6-ones . Protonation of this compound results in rapid fading of the colored species .
Common Reagents and Conditions
Photochromic Reactions: UV light is used to induce the photochromic transformation.
Oxidation: Rhodium(III) catalysts are employed for oxidative C-H bond arylation.
Protonation: Acid treatment is used to protonate the compound, leading to rapid fading.
Major Products
Photochromic Reactions: Transoid-cis and transoid-trans isomers.
Oxidation: Dibenzo[b,d]pyran-6-ones.
Protonation: Protonated this compound.
科学研究应用
3H-benzo[f]chromene has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3H-benzo[f]chromene involves photoinduced ring-opening followed by isomerization on a multidimensional potential-energy surface . Upon UV irradiation, the compound undergoes a transition from the closed form to colored isomers, including transoid-cis and transoid-trans forms . The excited-state dynamics and potential energy landscape play a crucial role in determining the efficiency and stability of the photochromic reaction .
相似化合物的比较
3H-benzo[f]chromene is often compared with other naphthopyran derivatives and similar photochromic compounds:
2H-Naphtho[1,2-b]pyrans: Exhibit complementary properties but differ in their mechanochemical behavior.
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: A well-studied derivative with applications in ophthalmic lenses.
3-Phenyl-3-[3-methylbenzothiophene-2-yl]-3H-naphtho[2,1-b]pyran: Known for its unique photochromic properties.
The uniqueness of this compound lies in its ability to undergo reversible photochromic transformations with high efficiency and stability, making it a valuable compound for various applications .
属性
CAS 编号 |
229-80-1 |
|---|---|
分子式 |
C13H10O |
分子量 |
182.22 g/mol |
IUPAC 名称 |
3H-benzo[f]chromene |
InChI |
InChI=1S/C13H10O/c1-2-5-11-10(4-1)7-8-13-12(11)6-3-9-14-13/h1-8H,9H2 |
InChI 键 |
VCMLCMCXCRBSQO-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC2=C(O1)C=CC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

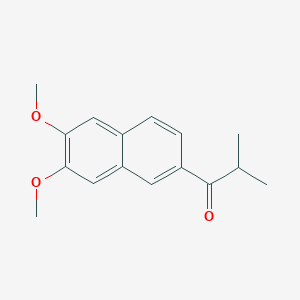

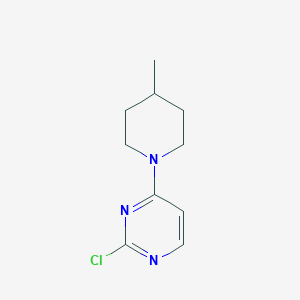
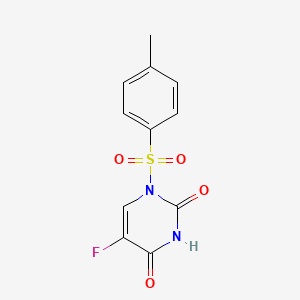

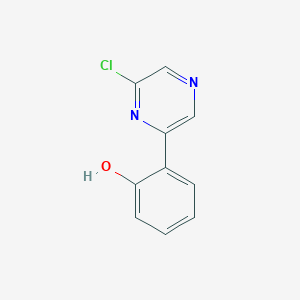
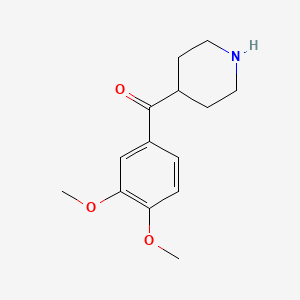
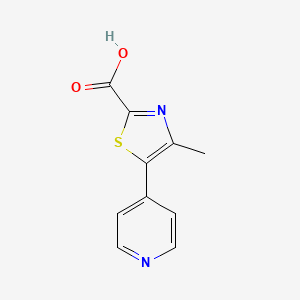
![3-(2,4-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B8676213.png)
![2-Chloro-4-(1-ethoxy-vinyl)thieno[3,2-d]pyrimidine](/img/structure/B8676220.png)
![(6-Chlorobenzo[1,3]dioxol-5-ylmethyl)cyclopropylamine](/img/structure/B8676223.png)
![8-methoxy-4H-benzo[1,3]dioxine-6-carbaldehyde](/img/structure/B8676228.png)

![2-[2-(4-Aminophenyl)ethyl]-5-{[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-phenyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B8676247.png)
